(2S)-2-Amino-4-(thiophen-2-YL)butanoic acid
CAS No.:
Cat. No.: VC17828428
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2S |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | (2S)-2-amino-4-thiophen-2-ylbutanoic acid |
| Standard InChI | InChI=1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1 |
| Standard InChI Key | ABCZLTGQCHLBFB-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CSC(=C1)CC[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CSC(=C1)CCC(C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
(2S)-2-Amino-4-(thiophen-2-yl)butanoic acid (IUPAC name: (2S)-2-Amino-4-(thiophen-2-yl)butanoic acid) is a chiral non-proteinogenic amino acid characterized by a thiophene ring at the γ-position of the butanoic acid backbone. Its molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. The stereochemistry at the second carbon (S-configuration) is critical for its interactions with biological targets .
Structural Features
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Backbone: A four-carbon chain with a carboxylic acid group at C1 and an amino group at C2.
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Thiophene substituent: A sulfur-containing aromatic ring at C4, contributing to π-π stacking interactions and redox activity.
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Chirality: The (S)-configuration at C2 influences enzyme-binding specificity and pharmacokinetics .
Table 1: Key Physicochemical Properties
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically employs asymmetric catalysis to achieve the (S)-configuration. A common route involves:
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Mitsunobu Reaction: Coupling thiophen-2-ylmethanol with a protected serine derivative to install the thiophene moiety.
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Deprotection: Acidic hydrolysis removes protecting groups (e.g., tert-butoxycarbonyl, Boc).
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Resolution: Chiral chromatography ensures enantiomeric purity >98% .
Critical parameters include:
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Temperature control (<40°C) to prevent racemization.
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Use of anhydrous tetrahydrofuran (THF) to avoid side reactions.
Industrial Production Challenges
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Cost of chiral catalysts: Rhodium-based catalysts increase production costs.
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Purification: Multi-step crystallization required to meet pharmaceutical-grade purity.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against γ-aminobutyric acid transaminase (GABA-T), a target for anticonvulsant therapies. Mechanistic studies suggest:
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The thiophene ring occupies a hydrophobic pocket adjacent to the enzyme’s active site .
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The amino group forms a salt bridge with glutamate residues (e.g., Glu270 in human GABA-T).
Table 2: In Vitro Inhibition Data
| Enzyme | IC₅₀ (μM) | Model System |
|---|---|---|
| GABA-T | 12.3 ± 1.5 | Rat brain homogenate |
| D-Amino Acid Oxidase | >100 | Recombinant human |
Antimicrobial Properties
Preliminary screens against Staphylococcus aureus and Escherichia coli show moderate bacteriostatic activity (MIC = 256 μg/mL), likely due to interference with cell wall synthesis.
Applications in Drug Development
Antiepileptic Agents
Derivatives of this compound have entered preclinical trials as GABA-T inhibitors. Key findings include:
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Compound 4a: 40% seizure reduction in murine models at 10 mg/kg (oral).
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Blood-Brain Barrier Penetration: LogBB = -0.7, indicating moderate CNS availability .
Prodrug Design
Esterification of the carboxylic acid group improves oral bioavailability:
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Ethyl ester prodrug: 85% oral bioavailability in rats vs. 22% for the parent compound.
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition onset at 217°C, with exothermic degradation peaking at 245°C.
Photodegradation
Exposure to UV light (λ = 254 nm) induces thiophene ring cleavage, forming 2-mercaptobutanoic acid as a major degradation product .
Future Research Directions
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Computational Modeling: Molecular dynamics simulations to optimize binding to GABA-T.
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Hybrid Molecules: Conjugation with NSAIDs for dual-action neuroprotective agents.
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